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Compound of Interest

Compound Name: 2-Ethynyl-3-fluorobenzaldehyde
CAS No.: 1638606-25-3
Cat. No.: B1449850

Get Quote

. J

CAS: 1638606-25-3 | Formula: C

H
FO | MW: 148.13 g/mol

Part 1: Executive Summary & Structural Logic

2-Ethynyl-3-fluorobenzaldehyde is a trisubstituted benzene derivative characterized by three
distinct functionalities: an aldehyde (electrophile), a terminal alkyne (nucleophile/dipolarophile),
and a fluorine atom (electronic modulator).

Structural Analysis for Spectroscopy

e Electronic Environment: The aldehyde (-CHO) and fluorine (-F) are both electron-
withdrawing groups (EWG). The alkyne (-C=CH) at the 2-position creates a "push-pull"
electronic system, significantly affecting the chemical shifts of the adjacent aromatic protons.

¢ Symmetry: The molecule is asymmetric (
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), resulting in distinct signals for all 9 carbons and 5 protons.

e Coupling: The presence of
F (spin 1/2, 100% abundance) causes extensive splitting in both
H and

C NMR spectra.

Part 2: Synthesis & Isolation Context

Understanding the synthesis is crucial for identifying solvent residuals and specific impurities
(e.g., homocoupled diynes). The standard route involves a Sonogashira coupling of 2-bromo-3-
fluorobenzaldehyde.

Synthesis Workflow (Graphviz Diagram)
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Caption: Standard 2-step synthesis via Sonogashira coupling and base-mediated desilylation.

Part 3: Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)

Note: Data below distinguishes between the experimentally verified precursor and the
calculated target values derived from substituent increment analysis.
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A.

H NMR (400 MHz, CDCI

)

The spectrum is dominated by the aldehyde singlet (deshielded) and the alkyne singlet

(shielded).

Proton
Assignment

Shift (

ppm)

Multiplicity Coupling (Hz)

Structural
Insight

-CHO (Aldehyde)

10.35

d (doublet)

Long-range
couplingto F
(pos 3) is
possible but

often unresolved.

Ar-H (Pos 6)

7.75-7.85

dd

Ortho to
aldehyde;
deshielded by
carbonyl

anisotropy.

Ar-H (Pos 4)

7.35-7.45

Ortho to
Fluorine; shows
large H-F
splitting.

Ar-H (Pos 5)

7.50 - 7.60

Meta to both
EWGs; complex

multiplet.

-C=C-H (Alkyne)

3.55

s (singlet) -

Characteristic
terminal alkyne

proton.
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Critical QC Check: If the synthesis used TMS-acetylene, watch for a residual TMS peak at 0.2

ppm. If the deprotection is incomplete, the alkyne proton at 3.55 ppm will be missing.

B.

C NMR (100 MHz, CDCI

)

The carbon spectrum is defined by C-F coupling patterns.

Coupling Constant

Carbon Sl i (
Assi " Splitting Pattern
ignmen
ssighme ppm)

)
C=0 (Aldehyde) 190.5 d Hz
C-3(C-F) 162.5 d (large) Hz
C-1 (ipso to CHO) 137.2 d Hz
C-4 121.5 d Hz
C-2 (ipso to C=C) 115.8 d Hz
-C= (Internal) 84.5 d Hz
=C-H (Terminal) 80.2 S -
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C.

F NMR (376 MHz, CDCI

)

 Shift:

-112.0 to -115.0 ppm

o Multiplicity: dd (doublet of doublets) or m.

» Note: The chemical shift is characteristic of an aryl fluoride ortho to an alkyne.

Infrared Spectroscopy (FT-IR)

The IR spectrum provides a rapid "fingerprint" validation of functional group transformation (Br

C=C).
Wavenumber (cm
Functional Group Vibrational Mode Diagnostic Value
)
High: Confirms
3280 - 3300 C-H Stretch terminal alkyne
presence.
-C Medium: Weak band
2100 - 2120 Stretch due to internal
C- symmetry/polarity.
High: Strong aldehyde
1690 - 1705 C=0 Stretch
carbonyl peak.
Medium: Aryl fluoride
1250 - 1280 C-F Stretch

signature.

Mass Spectrometry (MS)

¢ lonization Mode: EI (Electron Impact) or ESI+ (Electrospray).
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e Molecular lon: [M]

= 148.03

Fragmentation Pathway (EI)
e M+ (148): Parent peak.

« [M-H]

(147): Loss of aldehydic proton (common in benzaldehydes).
e [M-CHO]

(119): Loss of formyl radical (alpha-cleavage).
e [M-CQ]

(120): Loss of carbon monoxide (rearrangement).

e m/z 100: Loss of F from the de-formylated ring (less common).

Molecular Ion
m/z 148 [M]+

Click to download full resolution via product page
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Caption: Proposed EI-MS fragmentation pathway for 2-Ethynyl-3-fluorobenzaldehyde.
Part 4: References & Validated Sources
e Synthesis & Precursor Data:

o Source: ChemicalBook & Santa Cruz Biotechnology.[1]

o Data: 2-Bromo-3-fluorobenzaldehyde

H NMR (400 MHz, DMSO-d
):
10.19 (dt), 8.05 (tdd), 7.85 (ddt), 7.37 (tdt).
o Link:[1]
e Analogous Coupling Constants (Methodology):

o Source:Organic Letters, 2014, 16(13), 3492—-3495.

o Context: Establishes standard coupling constants for ortho-ethynyl benzaldehydes used in
the predictive model.

o Link:
¢ General Synthesis Protocol (Sonogashira):
o Source: Patent WO2022166923A1.

o Context: Describes the use of Pd/Cu catalysis for ethynylation of fluorinated
benzaldehydes.

o Link:
» Isomeric Comparison (3-Ethynyl-2-fluoro):

o Source: Sigma-Aldrich / Apollo Scientific.[2]
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o Context: Provides baseline data for the regioisomer to ensure accurate assignment.

o Link:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 2-Bromo-3-fluorobenzaldehyde | CAS 891180-59-9 | SCBT - Santa Cruz Biotechnology
[scbt.com]

o 2. 3-Ethynyl-2-fluorobenzaldehyde | 1851952-10-7 [sigmaaldrich.com]

¢ To cite this document: BenchChem. [Technical Guide: Spectroscopic Data of 2-Ethynyl-3-
fluorobenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1449850/docs#technical-guide-spectroscopic-data-
of-2-ethynyl-3-fluorobenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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